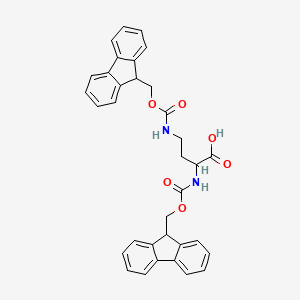![molecular formula C25H40N2O3 B13398215 Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)
Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a pyrrolidine ring. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxan-4-yl intermediate, which is then reacted with the pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully selected to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a lead compound for developing new drugs .
Medicine: In medicine, this compound is investigated for its therapeutic properties. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate include other tert-butyl-substituted pyrrolidine derivatives and phenyl-substituted oxan derivatives .
Uniqueness: What sets this compound apart is its unique combination of functional groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H40N2O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H40N2O3/c1-23(2,3)19-9-7-10-20(17-19)25(12-15-29-16-13-25)26-18-21-11-8-14-27(21)22(28)30-24(4,5)6/h7,9-10,17,21,26H,8,11-16,18H2,1-6H3 |
InChI Key |
GBFNBUBFZUUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)NCC3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
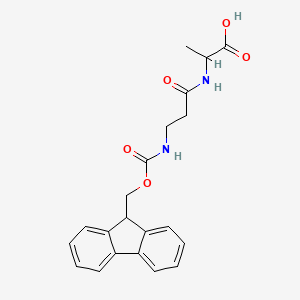

![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
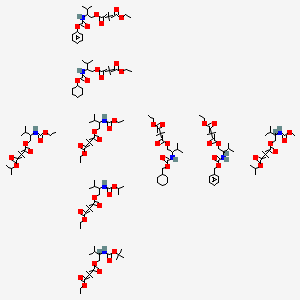
![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
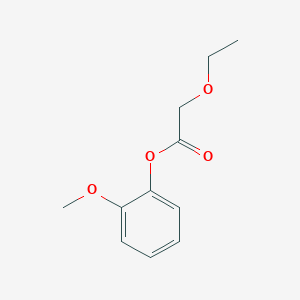
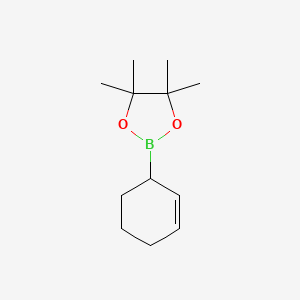
![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)
